[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate
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Overview
Description
[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[92103,7]tetradeca-2,6-dien-6-yl]methyl acetate is a complex organic compound with a unique tricyclic structure
Scientific Research Applications
[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
Mechanism of Action
Target of Action
Diacetylpiptocarphol is a sesquiterpene lactone compound It is known to exhibit anti-leishmaniasis activity , suggesting that it may interact with biological targets involved in the life cycle of the Leishmania parasite.
Mode of Action
Given its anti-leishmaniasis activity , it is likely that the compound interacts with its targets in a way that inhibits the growth or survival of the Leishmania parasite
Biochemical Pathways
The exact biochemical pathways affected by Diacetylpiptocarphol are currently unknown. Its anti-leishmaniasis activity suggests that it may interfere with biochemical processes essential to the Leishmania parasite
Result of Action
Diacetylpiptocarphol has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound’s action results in the inhibition of the Leishmania parasite, potentially leading to a reduction in the severity of leishmaniasis.
Biochemical Analysis
Biochemical Properties
Diacetylpiptocarphol plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in anti-leishmaniasis activity. The compound interacts with various biomolecules, including enzymes that are crucial for the survival and proliferation of Leishmania parasites. Diacetylpiptocarphol inhibits the activity of these enzymes, thereby disrupting the metabolic processes of the parasites and leading to their death .
Cellular Effects
Diacetylpiptocarphol exerts its effects on various types of cells, particularly those infected with Leishmania parasites. The compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Diacetylpiptocarphol has been shown to induce apoptosis in infected cells, thereby reducing the parasite load and improving the overall health of the host cells .
Molecular Mechanism
The molecular mechanism of Diacetylpiptocarphol involves its binding interactions with specific biomolecules within the cells. The compound binds to enzymes and proteins that are essential for the survival of Leishmania parasites, inhibiting their activity and leading to the disruption of metabolic processes. Additionally, Diacetylpiptocarphol can modulate gene expression, further contributing to its anti-leishmaniasis effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diacetylpiptocarphol have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that Diacetylpiptocarphol maintains its anti-leishmaniasis activity, although its efficacy may decrease slightly over time due to degradation .
Dosage Effects in Animal Models
The effects of Diacetylpiptocarphol vary with different dosages in animal models. At lower doses, the compound effectively reduces the parasite load without causing significant adverse effects. At higher doses, Diacetylpiptocarphol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Diacetylpiptocarphol is involved in several metabolic pathways, particularly those related to the metabolism of Leishmania parasites. The compound interacts with enzymes and cofactors that are essential for the parasite’s metabolic processes, leading to the disruption of these pathways and ultimately causing the death of the parasites. Diacetylpiptocarphol also affects metabolic flux and metabolite levels, further contributing to its anti-leishmaniasis activity .
Transport and Distribution
Within cells and tissues, Diacetylpiptocarphol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites. Diacetylpiptocarphol can accumulate in certain tissues, particularly those infected with Leishmania parasites, enhancing its therapeutic effects .
Subcellular Localization
Diacetylpiptocarphol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cells, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing Diacetylpiptocarphol to its subcellular sites of action, ensuring its efficacy in combating Leishmania parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the acetyloxy and dihydroxy groups via selective functionalization.
- Final acetylation to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2E,8S,10R,11S)-10,11-dihydroxy-6-(methoxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] acetate .
- [(1S,2E,8R,10R,11S)-10,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl 2-methylprop-2-enoate .
Uniqueness
[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[92103,7]tetradeca-2,6-dien-6-yl]methyl acetate is unique due to its specific arrangement of functional groups and its tricyclic structure
Properties
IUPAC Name |
[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-RRRPBPPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@@H](C[C@@]([C@]3(CC[C@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.